(3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid
Overview
Description
(3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid is a boronic acid derivative that has gained significant attention in recent years due to its potential therapeutic and industrial applications. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical reactions and applications.
Preparation Methods
The synthesis of (3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with an appropriate fluorinated compound under specific conditions. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various boronic acid derivatives.
Chemical Reactions Analysis
(3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Boronic acids are known to inhibit serine proteases and kinases, making them valuable in biological research.
Medicine: This compound has potential therapeutic applications due to its ability to interact with biological molecules.
Industry: It is used in the development of new materials and as a building block for various industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological molecules, including enzymes and receptors, thereby modulating their activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to (3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid include other phenylboronic acid derivatives such as 3-formylphenylboronic acid and 4-formylphenylboronic acid . These compounds share similar chemical properties and reactivity but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific fluorinated structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[3-fluoro-4-[2-(propan-2-ylamino)ethoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BFNO3/c1-8(2)14-5-6-17-11-4-3-9(12(15)16)7-10(11)13/h3-4,7-8,14-16H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXAAHZOYPURJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCNC(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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